molecular formula C13H13INO2S- B1447018 [N-(p-Toluenesulfonyl)imino]phenyliodinane CAS No. 55962-05-5

[N-(p-Toluenesulfonyl)imino]phenyliodinane

Cat. No.: B1447018
CAS No.: 55962-05-5
M. Wt: 374.22 g/mol
InChI Key: KLNQVHZJPSKICT-UHFFFAOYSA-N
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Description

[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhINTs, CAS 55962-05-5) is a hypervalent iodine(III) reagent widely employed as a nitrene precursor in organic synthesis. Its structure features a tosyl (p-toluenesulfonyl) group attached to an iminoiodinane core, enabling efficient nitrogen transfer under catalytic conditions. PhINTs is synthesized via methods developed by Yamada et al. or modified protocols involving copper(II) acetylacetonate and acetonitrile .

PhINTs is pivotal in aziridination reactions, where it transfers a tosyl-protected nitrene to alkenes, forming N-tosylaziridines. For example, it reacts with (+)-2-carene in the presence of Cu(II) catalysts to yield cyclopropyl aziridines with 8–16% yields . Beyond aziridination, PhINTs facilitates direct aldehyde amidation (68–99% yields) using ruthenium porphyrin catalysts and enantioselective sulfimidations with iron bisoxazoline complexes (up to 40% ee) . Its versatility extends to selenimide synthesis, where it reacts with aryl benzyl selenides (31–46% yields) .

Properties

IUPAC Name

4-methyl-N-phenyliodanuidylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQVHZJPSKICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13INO2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Iodobenzene to Iodine(III) Intermediate

  • Starting from iodobenzene, oxidation is typically achieved using oxidants such as m-chloroperbenzoic acid (mCPBA) or other peracids to form iodosylbenzene or related iodine(III) intermediates.
  • The oxidation step is performed under controlled temperature and inert atmosphere to prevent decomposition.

Introduction of the p-Toluenesulfonyl Imine Group

  • The intermediate iodine(III) species is then reacted with p-toluenesulfonamide (TsNH2) to introduce the imino group.
  • This is often done by suspending p-toluenesulfonamide in a suitable solvent such as dichloromethane or acetonitrile, followed by addition of the iodine(III) intermediate.
  • The reaction proceeds with formation of the N–I bond, yielding PhINTs as a solid precipitate.

Detailed Experimental Procedure from Literature

A representative preparation procedure adapted from Brandt et al. (2000) and related studies is as follows:

Step Reagents & Conditions Description
1 p-Toluenesulfonamide (6.8 g, 40 mmol) Suspended in suitable solvent under argon atmosphere
2 Iodosylbenzene or oxidized iodobenzene intermediate Added portion-wise with stirring at room temperature
3 Stirring for several hours (e.g., 2-4 h) Ensures complete reaction to form PhINTs
4 Filtration and washing Solid PhINTs is collected by filtration, washed with cold solvent
5 Drying under vacuum Product dried to yield pure [N-(p-Toluenesulfonyl)imino]phenyliodinane
  • The reaction is typically carried out under anhydrous and inert conditions to avoid hydrolysis or decomposition.
  • Molecular sieves and dry solvents (e.g., dichloromethane distilled from CaH2) are used to maintain dryness.
  • Temperature control (often 0–25 °C) is critical to prevent side reactions.

Research Findings and Mechanistic Insights

  • Computational and kinetic studies have elucidated that PhINTs acts as a nitrene donor through cleavage of the N–I bond, which is relatively weak (~5 kcal/mol bond dissociation energy), facilitating nitrene transfer in catalytic cycles.
  • The preparation method ensures the formation of a stable N,O-bidentate coordination in copper complexes, critical for catalytic activity.
  • The presence of the p-toluenesulfonyl group stabilizes the imino functionality, making PhINTs a reliable reagent.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting Material Iodobenzene or iodosylbenzene Purity affects final PhINTs quality
Oxidant mCPBA or peracid Controlled addition to avoid overoxidation
Aminating Agent p-Toluenesulfonamide (TsNH2) Stoichiometric or slight excess
Solvent Dichloromethane, acetonitrile Dry, anhydrous
Atmosphere Argon or nitrogen Prevents moisture and oxidation
Temperature 0–25 °C Maintains reaction control
Reaction Time 2–4 hours Ensures complete conversion
Isolation Filtration, washing, vacuum drying Yields solid PhINTs
Purity >95% (by NMR/GC) Confirmed by analytical methods

Chemical Reactions Analysis

Aziridination of Alkenes

PhINTs is most prominently used in copper-catalyzed aziridination, forming N-tosylaziridines from alkenes. The reaction involves a Cu(I)/Cu(III) catalytic cycle, as demonstrated by hybrid DFT calculations and kinetic studies .

Mechanistic Insights

  • Catalytic Cycle :

    • Cu(I) reacts with PhINTs to form a Cu(III)-nitrene intermediate.

    • The nitrene inserts into the alkene’s C=C bond via a radical or concerted pathway.

    • Spin crossover from triplet to singlet state facilitates aziridine ring closure .

Key Data

ParameterValue (B3LYP/BSIII)Experimental Observation
N–I bond dissociation energy5.0 kcal/molRapid dissociation at 0–2°C
Activation energy (TS)2.5–12.7 kcal/molFirst-order in alkene
Stereochemical outcomecis → transRadical intermediates observed

Substrate Scope

  • Styrenes : High yields (55–95%) with Cu(acac)₂ in MeCN .

  • Dienes : Regio- and stereospecific aziridination using Ag catalysts .

  • Challenging Alkenes : cis-Alkenes show trans-selectivity due to radical isomerization .

Amination of Allylic Organometallics

PhINTs reacts with allylsilanes/stannanes in the presence of Cu(OTf)₂ to yield allylic amines .

Proposed Pathways

  • Allyliodine(III) Intermediate :

    • Nucleophilic attack by allylmetal on PhINTs.

    • 1,2-Nitrogen shift forms allylic amines (58–72% yields) .

  • Aziridine Desilylation :

    • Initial aziridine formation followed by Si/SN bond cleavage .

Reaction Conditions

CatalystSolventTemp.Yield (%)
Cu(OTf)₂CH₃CNRT58–72

Competing Reaction Pathways

PhINTs participates in side reactions depending on substrate and conditions:

Oxidative Cleavage

  • Styrenes with electron-withdrawing groups form N-tosyl enamines via 1,2-aryl shifts (e.g., trans-stilbene → 33 ) .

Hydrogen Atom Transfer (HAT)

  • In toluene, Mn-corroles catalyze HAT instead of aziridination, yielding H₂NTs .

Solvent Effects

SolventPrimary ProductCompeting Pathway
BenzeneAziridine
TolueneH₂NTsHAT with solvent

Copper vs. Manganese Systems

CatalystActive SpeciesTurnoversNotes
Cu(I)-bis(imine)Cu(III)-nitrene10–50Radical intermediates
Mn(corrole)Mn(V)-NTs/ArINTs adduct12–85Third oxidant required

Key Findings

  • Cu Systems : Operate via a Cu(I)/Cu(III) cycle; higher oxidation states (Cu(II)) are inactive .

  • Mn Systems : Mn(V)-imido alone is inert; catalysis requires ArINTs adduct formation .

Radical Inhibition Studies

Radical traps (e.g., TEMPO) suppress aziridination, supporting a triplet nitrene pathway .

Kinetic Isotope Effect (KIE)

  • KIE = 12.8(5) for C–H amination, indicating H-atom abstraction .

N-Tosyl-α-Amino Ketones

  • Direct amination of silyl enol ethers (e.g., PhC(OSiMe₃)=CH₂ → PhCOCH₂NHTS) .

Scalable Protocols

  • PhINTs Synthesis :

    • p-Toluenesulfonamide + iodobenzene diacetate → 83% yield .

Comparative Mechanistic Models

FeatureConcerted PathwayStepwise Radical Pathway
Spin StateSingletTriplet
StereochemistryRetainedInverted (cis → trans)
Substrate PreferenceElectron-rich alkenesStabilized radicals (e.g., styrenes)

Mechanism of Action

The mechanism of action of [N-(p-Toluenesulfonyl)imino]phenyliodinane involves the transfer of the nitrogen atom to the substrate. In aziridination reactions, the compound forms a reactive intermediate that facilitates the insertion of the nitrogen atom into the carbon-carbon double bond of alkenes . The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

PhINTs vs. [N-(4-Nitrobenzenesulfonyl)imino]phenyliodinane (NsNPhI)

  • Substituent Effects : NsNPhI replaces the tosyl group with a strongly electron-withdrawing nitrobenzenesulfonyl moiety. This enhances nitrene stability and reactivity in Rh-catalyzed aziridinations. For instance, Rh₂(OAc)₄ achieves 59% yield with PhINTs but excels with NsNPhI, forming aziridines stereospecifically from (E)- and (Z)-alkenes .
  • Catalyst Compatibility : NsNPhI outperforms PhINTs in Rh-catalyzed systems but is less effective with Cu catalysts, where PhINTs dominates .

PhINTs vs. SESCl (N-2-(Trimethylsilyl)ethanesulfonyl Chloride)

  • Role : SESCl acts as an activating group for nitrogen transfer, enabling Cu(I)-catalyzed enantioselective aziridinations (up to 99% ee). In contrast, PhINTs directly serves as the nitrene source .
  • Applications : SESCl-derived aziridines are easily deprotected, while PhINTs products retain the tosyl group, influencing downstream functionalization .

Catalytic System Performance

Metal-Catalyzed Reactions

Compound Catalyst Reaction Type Yield (%) Enantioselectivity (ee) Key Reference
PhINTs Cu(acac)₂ Aziridination 8–16 N/A
PhINTs Ru(TTP)(CO) Aldehyde Amidation 68–99 N/A
PhINTs Fe(OTf)₂ + Ligand Asymmetric Aziridination 72 40
NsNPhI Rh₂(OAc)₄ Aziridination >59 N/A

Organocatalytic Reactions

PhINTs enables iminium salt-catalyzed aziridination of styrenes via a polar, stepwise mechanism, contrasting with metal-catalyzed concerted pathways. Yields are moderate (40–75%), but the method avoids metal contamination .

Reaction Pathways and Byproducts

  • PhINTs : Predominantly forms aziridines but can undergo allylic C–H amination with Co catalysts (e.g., Co(acacen)), yielding allylamine derivatives .
  • NsNPhI : Less prone to side reactions in Rh systems due to enhanced nitrene stability .
  • Competing Processes : The ratio of aziridination to allylic amination depends on solvent, catalyst loading, and sulfonyl group electronic properties .

Practical Considerations

  • Synthetic Accessibility : PhINTs is prepared via established protocols , while NsNPhI requires nitration steps, increasing synthetic complexity.
  • Stability : PhINTs is stable under anhydrous conditions but decomposes upon prolonged storage. NsNPhI’s nitro group may further reduce shelf life.

Biological Activity

[N-(p-Toluenesulfonyl)imino]phenyliodinane (PhINTs) is a versatile compound in organic synthesis, particularly known for its role in aziridination and nitrene transfer reactions. This article reviews the biological activity associated with PhINTs, highlighting its applications, mechanisms, and relevant case studies.

PhINTs is synthesized through the reaction of phenyliodine(III) diacetate with p-toluenesulfonamide. It serves as a nitrogen transfer reagent, facilitating the formation of aziridines and other nitrogen-containing heterocycles. The compound is notable for its stability and reactivity under mild conditions, making it suitable for various synthetic applications.

Table 1: Key Properties of PhINTs

PropertyValue
Molecular Weight297.25 g/mol
AppearanceWhite to light yellow solid
SolubilitySoluble in organic solvents like toluene and acetonitrile
StabilityStable under ambient conditions

PhINTs primarily functions as a nitrene source in various cycloaddition reactions. The nitrene generated can undergo insertion into C-H bonds or react with alkenes to form aziridines. This reactivity is crucial for developing biologically active compounds, including pharmaceuticals.

Case Studies

  • Aziridination Reactions :
    • PhINTs has been employed in the aziridination of olefins, demonstrating high selectivity and efficiency. For instance, the copper-catalyzed aziridination of styrene derivatives using PhINTs resulted in aziridines with yields exceeding 80% . These aziridines are valuable intermediates in drug synthesis.
  • Cycloaddition Reactions :
    • A study reported the scandium triflate-catalyzed [5+1] cycloaddition between vinylcyclopropanes and PhINTs, leading to the formation of complex tetrahydropyridine scaffolds . These compounds are significant due to their presence in various bioactive molecules.
  • Selenoaminations :
    • Research highlighted that PhINTs could be used in selenofunctionalization reactions, yielding selenoamines with potential biological activity . The enantioselective nature of these reactions suggests applications in developing chiral drugs.

Table 2: Summary of Biological Applications

ApplicationDescriptionYield/Selectivity
AziridinationFormation of aziridines from olefins>80% yield
CycloadditionSynthesis of tetrahydropyridine derivativesHigh regioselectivity
SelenoaminationProduction of selenoamines with biological relevanceModerate to high ee

Research Findings

Recent studies have focused on enhancing the efficiency of reactions involving PhINTs by optimizing reaction conditions and exploring new catalytic systems. For example, the use of chiral bifunctional catalysts has improved enantioselectivity in reactions involving PhINTs, showcasing its potential in asymmetric synthesis .

Future Directions

The ongoing research into the biological activity of PhINTs suggests numerous avenues for exploration:

  • Drug Development : Continued investigation into its role as a precursor for novel pharmaceuticals.
  • Mechanistic Studies : Understanding the detailed mechanisms behind its reactivity could lead to more efficient synthetic methodologies.
  • Environmental Impact : Assessing the sustainability of using PhINTs in large-scale syntheses.

Q & A

Q. What are the standard synthetic protocols for generating PhINTs, and how do they compare in terms of yield and scalability?

PhINTs is typically synthesized via two primary routes: the Yamada method (using iodine and tosylamide derivatives) and a modified procedure involving copper(II) acetylacetonate in anhydrous acetonitrile . The latter method achieves 16% yield based on PhINTs, with optimized conditions including nitrogen atmosphere, ice-bath cooling, and chromatography for purification . Researchers should compare solvent systems (e.g., acetonitrile vs. DMF) and catalyst loading to improve scalability.

Q. What safety precautions are critical when handling PhINTs in laboratory settings?

PhINTs requires strict adherence to safety protocols:

  • Avoid heat sources and ignition (P210) .
  • Use personal protective equipment (gloves, goggles) and work in a fume hood.
  • Store in a cool, dry place away from sodium hydroxide or other strong bases to prevent decomposition .

Q. How is PhINTs employed in copper-catalyzed aziridination reactions, and what are the optimal reaction conditions?

PhINTs serves as a nitrene precursor in aziridination. A standard protocol involves:

  • Substrate (e.g., (+)-2-carene) dissolved in anhydrous acetonitrile.
  • Catalyst: Copper(II) acetylacetonate (0.1 equiv) at 0°C, followed by warming to room temperature.
  • Workup with 1 M NaOH and extraction with methyl t-butyl ether . Yield improvements (up to 95%) are achieved by adjusting stoichiometry and catalyst type (e.g., Rh or Ru complexes for enantioselectivity) .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in PhINTs-mediated aziridination?

Hybrid density functional theory (DFT) studies reveal a stepwise mechanism:

  • Copper(II) activates PhINTs to generate a nitrene intermediate.
  • Nitrene transfer to the alkene forms a metalloaziridine, which undergoes reductive elimination to yield the aziridine product . Experimental evidence (e.g., kinetic isotope effects) supports this pathway over concerted mechanisms . Catalyst choice (e.g., Cu vs. Rh) influences nitrene stability and reaction efficiency .

Q. How can diastereoselectivity be controlled in PhINTs-based imidation of chiral sulfides?

Diastereoselectivity in sulfimide synthesis depends on:

  • Substrate design : Chiral oxazolinyl moieties at the ortho-position of diaryl sulfides enforce stereochemical control.
  • Catalyst modulation : Copper catalysts with chiral ligands (e.g., bisoxazolines) enhance enantiomeric excess (ee) .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, improving selectivity .

Q. What are the limitations of PhINTs in large-scale C–H amination, and how can they be addressed?

Challenges include:

  • Nitrene instability : High-energy nitrenes may lead to side reactions (e.g., dimerization).
  • Functional group intolerance : Electron-deficient alkenes or sterically hindered substrates show reduced reactivity. Solutions involve:
  • Alternative nitrene precursors : Chloramine-T or sulfonyl azides for improved stability .
  • Protecting group strategies : Temporary trifluoroacetylation to facilitate deprotection post-reaction .

Q. How do competing pathways (e.g., nitrene dimerization vs. alkene insertion) affect reaction outcomes, and how can they be monitored?

Competing pathways are identified via:

  • Spectroscopic techniques : IR and NMR to detect nitrene intermediates .
  • Kinetic studies : Monitoring reaction progress under varying temperatures and catalyst concentrations .
  • Computational modeling : DFT calculations to map energy barriers for nitrene transfer vs. dimerization .

Q. What methodologies enable efficient deprotection of N-tosyl groups post-aziridination?

A two-step deprotection method is effective:

  • Trifluoroacetylation : Activates the N-tosyl group at -78°C.
  • Reductive cleavage : Samarium diiodide (SmI₂) selectively removes the tosyl group while preserving the aziridine ring . This method avoids harsh acidic conditions, enabling compatibility with acid-sensitive substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Reactant of Route 2
[N-(p-Toluenesulfonyl)imino]phenyliodinane

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